Cipepofol

Vue d'ensemble

Description

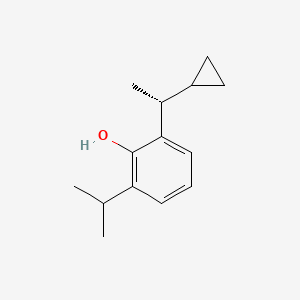

HSK-3486 est un composé organique synthétique qui agit comme un agoniste puissant et à action courte du récepteur de l'acide gamma-aminobutyrique de type A . Il s'agit d'un dérivé phénolique 2,6-disubstitué et est principalement utilisé comme anesthésique général . Le composé a été développé pour fournir une apparition rapide et une récupération rapide, ce qui en fait un candidat prometteur pour les applications cliniques en anesthésie .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

HSK-3486 est synthétisé par une série de réactions chimiques impliquant la substitution de dérivés phénoliques. La voie synthétique implique généralement l'alkylation du phénol avec des halogénures d'alkyle appropriés dans des conditions contrôlées. Les conditions réactionnelles comprennent l'utilisation de catalyseurs et de solvants pour faciliter les réactions de substitution .

Méthodes de production industrielle

Dans les milieux industriels, HSK-3486 est produit dans des réacteurs à grande échelle où les conditions réactionnelles sont optimisées pour un rendement et une pureté maximaux. Le processus implique l'utilisation de réactifs de haute pureté et de mesures strictes de contrôle de la qualité pour assurer la cohérence et la sécurité du produit final .

Analyse Des Réactions Chimiques

Metabolic Reactions

Cipepofol undergoes glucuronidation , a Phase II metabolic process, primarily mediated by hepatic UDP-glucuronosyltransferase (UGT) enzymes. This reaction conjugates glucuronic acid to the phenolic hydroxyl group of this compound, forming a water-soluble glucuronide metabolite for renal excretion .

Key Features:

-

Reaction Type : Conjugation (glucuronidation)

-

Enzyme Involved : UDP-glucuronosyltransferase (UGT1A9 isoform predominant)

-

Metabolite : this compound-glucuronide

Mechanistic Insight :

The phenolic –OH group of this compound reacts with activated UDP-glucuronic acid, forming an ether bond (Figure 1). This process enhances solubility, facilitating rapid clearance .

| Metabolic Pathway | Enzyme | Metabolite | Excretion Route |

|---|---|---|---|

| Glucuronidation | UGT1A9 | This compound-glucuronide | Renal |

Mechanism of Action (Biochemical Interaction)

This compound potentiates GABA<sub>A</sub> receptor activity by binding to the β-subunit, enhancing chloride ion influx and neuronal hyperpolarization . While not a direct chemical reaction, this interaction is critical for its sedative-hypnotic effects.

Structural Determinants:

-

2,6-Diisopropylphenol Core : Similar to propofol but with a (R)-1-cyclopropylethyl group at C2, increasing steric hindrance and potency .

-

Stereoselectivity : The (R)-enantiomer exhibits 4–6× higher GABA<sub>A</sub> affinity than propofol due to optimized hydrophobic interactions .

Chemical Stability and Degradation

-

Oxidation : Under strong oxidative conditions, the phenolic ring may form quinone derivatives.

-

Photodegradation : Alkylphenols often undergo UV-induced radical reactions, though no studies confirm this for this compound.

Stability in Formulation:

-

This compound is formulated as an oil-in-water emulsion (similar to propofol) to prevent degradation .

-

No reported incompatibilities with common IV fluids, though long-term stability studies are pending .

Synthetic Routes

While detailed synthesis protocols are proprietary, this compound’s structure suggests key steps:

Applications De Recherche Scientifique

Sedation in Medical Procedures

Cipepofol has been evaluated extensively in clinical trials for its use as a sedative agent. A significant phase III multicenter randomized trial demonstrated its effectiveness in outpatient gynecological procedures.

- Study Overview : The trial involved 135 women aged 18-65, comparing this compound (0.4 mg/kg induction, 0.2 mg/kg maintenance) with propofol (2.0 mg/kg induction, 1.0 mg/kg maintenance). Both groups achieved a 100% success rate in sedation without needing remedial anesthetics.

- Key Findings :

- This compound required slightly more time for successful induction and recovery compared to propofol.

- Patients receiving this compound reported significantly lower incidences of treatment-emergent adverse events (34.4% vs. 79.5%) and injection pain (6.7% vs. 61.4%) compared to those receiving propofol .

Cardioprotection

This compound exhibits cardioprotective properties, particularly in models of myocardial infarction induced by isoproterenol.

- Mechanism of Action : this compound acts as a positive allosteric modulator of GABA A receptors, promoting central nervous system inhibition while also activating the sirtuin1/Nrf2 pathway, which is crucial for cellular defense against oxidative stress.

- Experimental Evidence :

- In vitro studies showed that this compound reduced markers of myocardial injury (CK-MB, LDH) and apoptosis in cardiomyocytes exposed to isoproterenol.

- In vivo experiments with mice demonstrated that pre-treatment with this compound significantly attenuated myocardial damage and inflammation following isoproterenol administration .

Neuroprotection

Research indicates potential neuroprotective effects of this compound, suggesting its utility beyond sedation.

- Neuroprotective Mechanisms : Similar to propofol, this compound may provide neuroprotection through modulation of GABA A receptors, which can help mitigate neuronal injury during hypoxic or ischemic events.

- Clinical Implications : The sedative's favorable side effect profile positions it as a candidate for use in neuroanesthesia and critical care settings where minimizing neurological damage is paramount .

Comparative Efficacy with Propofol

A comparative analysis between this compound and propofol reveals several advantages:

| Aspect | This compound | Propofol |

|---|---|---|

| Success Rate | 100% | 100% |

| Time to Induction | Longer by ~2 seconds | Baseline |

| Time to Recovery | Longer by ~2.3 minutes | Baseline |

| Adverse Events | Lower incidence (34.4%) | Higher incidence (79.5%) |

| Injection Pain | Lower incidence (6.7%) | Higher incidence (61.4%) |

This table summarizes key findings from clinical trials comparing the two agents, highlighting this compound's lower adverse event rates and patient satisfaction levels .

Mécanisme D'action

HSK-3486 exerts its effects by acting as a positive allosteric regulator and direct agonist of gamma-aminobutyric acid type A receptors . It increases chloride ion influx through these receptors, leading to central nervous system depression and sedation . The compound has a unique structure with a single-configuration R-designation chiral center and a terminal cyclopropyl group, enhancing its pharmacological properties .

Comparaison Avec Des Composés Similaires

HSK-3486 est souvent comparé au propofol, un autre anesthésique général largement utilisé. Bien que les deux composés agissent sur les récepteurs de l'acide gamma-aminobutyrique de type A, HSK-3486 présente plusieurs avantages :

Douleur d'injection réduite : HSK-3486 provoque une douleur d'injection significativement inférieure à celle du propofol.

Indice thérapeutique plus élevé : HSK-3486 a un indice thérapeutique plus élevé, ce qui le rend plus sûr pour une utilisation clinique.

Récupération plus rapide : Les patients se rétablissent plus rapidement de l'anesthésie induite par HSK-3486.

Composés similaires

Propofol : Un anesthésique général largement utilisé avec des mécanismes d'action similaires mais plus d'effets secondaires.

Etomidate : Un autre anesthésique général avec une structure chimique différente mais des applications cliniques similaires.

Activité Biologique

Cipepofol, also known as Ciprofol, is a novel intravenous anesthetic that has garnered attention for its unique pharmacological properties and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and implications for clinical use.

This compound primarily acts as a GABA_A receptor agonist , similar to propofol, enhancing inhibitory neurotransmission in the central nervous system. This action leads to sedation and anesthesia, making it suitable for various surgical procedures. However, this compound exhibits several distinct biological activities beyond sedation:

- Antioxidant Properties : this compound has been shown to scavenge free radicals and reduce oxidative stress in cells. This property is particularly significant in protecting cardiomyocytes during ischemic conditions, as it activates the Sirtuin1 (Sirt1)/Nrf2 pathway, promoting cellular survival and apoptosis inhibition .

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory responses, potentially reducing postoperative complications associated with inflammation . By influencing cytokine production and immune cell activity, it may enhance recovery in surgical patients.

- Impact on Tumor Biology : Similar to propofol, this compound has been investigated for its effects on tumor cells. It can influence cell proliferation, invasion, and metastasis through the modulation of microRNAs and long non-coding RNAs (lncRNAs) that regulate various signaling pathways involved in cancer progression .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its clinical application. The drug is characterized by rapid distribution and elimination phases:

- Phase I : Rapid distribution with a half-life of 2-10 minutes.

- Phase II : Metabolic elimination from the bloodstream with a half-life of 21-56 minutes.

- Phase III : Return from poorly perfused tissues to circulation with a half-life of 200-300 minutes .

This pharmacokinetic profile allows for quick onset and offset of action, making this compound advantageous for outpatient procedures.

Comparative Studies

Several studies have compared this compound to propofol regarding efficacy and safety:

- A systematic review highlighted that this compound provides comparable sedation levels to propofol while exhibiting a potentially lower incidence of adverse effects such as hypotension .

- In head-to-head trials, patients receiving this compound reported faster recovery times and less postoperative nausea compared to those receiving propofol .

Case Study 1: Cardiac Surgery

In a clinical trial involving patients undergoing cardiac surgery, this compound was administered for anesthesia induction. Results indicated improved hemodynamic stability and reduced inflammatory markers post-surgery compared to traditional anesthetics .

Case Study 2: Oncological Procedures

A study involving cancer patients demonstrated that this compound not only provided effective sedation but also showed promise in reducing tumor cell proliferation during surgical interventions. The modulation of miRNA expression was noted as a key mechanism behind this effect .

Propriétés

Numéro CAS |

1637741-58-2 |

|---|---|

Formule moléculaire |

C14H20O |

Poids moléculaire |

204.31 g/mol |

Nom IUPAC |

2-[(1R)-1-cyclopropylethyl]-6-propan-2-ylphenol |

InChI |

InChI=1S/C14H20O/c1-9(2)12-5-4-6-13(14(12)15)10(3)11-7-8-11/h4-6,9-11,15H,7-8H2,1-3H3/t10-/m1/s1 |

Clé InChI |

BMEARIQHWSVDBS-SNVBAGLBSA-N |

SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C2CC2)O |

SMILES isomérique |

C[C@H](C1CC1)C2=CC=CC(=C2O)C(C)C |

SMILES canonique |

CC(C)C1=C(C(=CC=C1)C(C)C2CC2)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

HSK3486; HSK-3486; HSK 3486. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.